molecular formula C10H7N3O4 B13755220 5-(2-Nitrophenyl)uracil CAS No. 749860-58-0

5-(2-Nitrophenyl)uracil

Cat. No.: B13755220
CAS No.: 749860-58-0
M. Wt: 233.18 g/mol
InChI Key: IUFJGRHYTNEAEX-UHFFFAOYSA-N
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Description

5-(2-Nitrophenyl)uracil is a compound with the molecular formula C10H7N3O4 and a molecular weight of 233.183 g/mol . It is a derivative of uracil, a pyrimidine nucleobase found in RNA. The compound is characterized by the presence of a nitrophenyl group attached to the uracil ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Nitrophenyl)uracil typically involves the nitration of phenyluracil derivatives. One common method is the reaction of 5-phenyluracil with nitric acid under controlled conditions to introduce the nitro group at the 2-position of the phenyl ring . The reaction is usually carried out in a mixture of sulfuric acid and acetic anhydride to facilitate the nitration process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The nitration reaction is followed by purification steps such as recrystallization and chromatography to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(2-Nitrophenyl)uracil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(2-Nitrophenyl)uracil involves its interaction with biological macromolecules such as DNA and proteins. The nitrophenyl group can form hydrogen bonds and other non-covalent interactions with nucleic acids, potentially interfering with their function. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Nitrophenyl)uracil is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and biochemistry .

Properties

CAS No.

749860-58-0

Molecular Formula

C10H7N3O4

Molecular Weight

233.18 g/mol

IUPAC Name

5-(2-nitrophenyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H7N3O4/c14-9-7(5-11-10(15)12-9)6-3-1-2-4-8(6)13(16)17/h1-5H,(H2,11,12,14,15)

InChI Key

IUFJGRHYTNEAEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CNC(=O)NC2=O)[N+](=O)[O-]

Origin of Product

United States

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